An In-depth Technical Guide to Diisopropylamine: Structure, Properties, and Applications
An In-depth Technical Guide to Diisopropylamine: Structure, Properties, and Applications
Diisopropylamine (DIPA) is a secondary amine characterized by the presence of two isopropyl groups bonded to a central nitrogen atom.[1] This sterically hindered amine is a versatile organic compound widely utilized as a precursor, a catalyst, and a solvent in numerous industrial and laboratory syntheses.[1][2][3] Its significance is particularly pronounced in the formation of non-nucleophilic strong bases, most notably lithium diisopropylamide (LDA).[4] This guide provides a detailed overview of its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and application.
Chemical Structure and Identification
Diisopropylamine is a symmetrical secondary amine. The molecule consists of a nitrogen atom attached to the secondary carbon atoms of two isopropyl groups. This bulky substitution pattern is crucial to its chemical reactivity, particularly its reduced nucleophilicity compared to less hindered amines.[4] It is a colorless to pale yellow liquid that presents with a characteristic ammonia-like or fishy odor.[1][3][5]
Physicochemical and Spectroscopic Data
The quantitative properties of diisopropylamine are summarized in the table below, providing key data for researchers and chemical professionals.
| Property | Value | Reference(s) |
| Identifiers | ||
| Molecular Weight | 101.19 g/mol | [2][5][6][8] |
| CAS Number | 108-18-9 | [2][6][8] |
| PubChem CID | 7912 | [2][5] |
| EC Number | 203-558-5 | [8] |
| Physical Properties | ||
| Appearance | Colorless liquid with an ammonia (B1221849)/fish-like odor | [1][4][5] |
| Boiling Point | 84 °C | [2][3][9][10] |
| Melting Point | -61 °C | [2][3][10][11] |
| Density | 0.722 g/mL at 25 °C | [2][3] |
| Solubility | Slightly soluble in water; miscible with organic solvents | [1][11][12] |
| Vapor Pressure | 81.16 mm Hg at 25 °C | [11] |
| Refractive Index (n²⁰/D) | 1.392 | [3][11] |
| Safety Data | ||
| Flash Point | -13 °C to -1.11 °C | [10][11] |
| Autoignition Temperature | 316 °C | [11] |
Experimental Protocols
Detailed methodologies for the synthesis of diisopropylamine and its subsequent use in preparing a key reagent are outlined below.
Diisopropylamine is commercially produced through the reductive amination of acetone (B3395972) with ammonia.[4] This process typically employs a metal catalyst.
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Reaction: 2 (CH₃)₂CO + NH₃ + 2 H₂ → [(CH₃)₂CH]₂NH + 2 H₂O
-
Reactants: Acetone, anhydrous ammonia, hydrogen gas.
-
Catalyst: A modified copper oxide, often copper chromite, is generally used as the catalyst.[4]
-
Procedure:
-
Acetone and liquid ammonia are mixed in a suitable molar ratio.
-
The mixture is fed into a high-pressure reactor containing the catalyst.
-
Hydrogen gas is introduced into the reactor.
-
The reaction is carried out at elevated temperature and pressure.
-
Upon completion, the reaction mixture is cooled, and the excess ammonia and hydrogen are recovered.
-
The crude product is purified by fractional distillation to yield high-purity diisopropylamine.
-
-
Purification: For laboratory use, commercial diisopropylamine can be dried by distillation from potassium hydroxide (B78521) (KOH) or over sodium wire.[4]
Diisopropylamine is the essential precursor for the synthesis of Lithium Diisopropylamide (LDA), a widely used non-nucleophilic strong base in organic synthesis.[4]
-
Reaction: [(CH₃)₂CH]₂NH + R-Li → [(CH₃)₂CH]₂NLi + R-H (where R-Li is typically n-butyllithium)
-
Reagents: Diisopropylamine, n-butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes), and a dry, inert solvent like tetrahydrofuran (B95107) (THF).
-
Procedure (under an inert atmosphere, e.g., Argon or Nitrogen):
-
An oven-dried reaction flask equipped with a magnetic stirrer and a septum is charged with freshly distilled, anhydrous THF.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Diisopropylamine, freshly distilled from KOH, is added dropwise to the cold THF.
-
A solution of n-butyllithium in hexanes is added slowly to the stirred diisopropylamine solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for approximately 30 minutes, during which time the LDA is formed and remains in solution. The resulting solution is a pale yellow color.
-
The freshly prepared LDA solution is typically used immediately for subsequent deprotonation reactions.
-
Visualizations
The following diagrams illustrate the chemical structure of diisopropylamine and a logical workflow for the synthesis of LDA.
Caption: 2D chemical structure of Diisopropylamine (C₆H₁₅N).
Caption: Experimental workflow for the synthesis of LDA from Diisopropylamine.
References
- 1. CAS 108-18-9: Diisopropylamine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 4. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 5. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diisopropylamine [webbook.nist.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alkylamines.com [alkylamines.com]
- 10. Diisopropylamine | 108-18-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. parchem.com [parchem.com]
- 12. chinaamines.com [chinaamines.com]
